molecular formula C12H12IN3OS B3517557 3-iodo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

3-iodo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B3517557
M. Wt: 373.21 g/mol
InChI Key: WTOPOHKSXXNPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides It features an iodine atom, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the iodinated thiadiazole with an appropriate benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted thiadiazole derivatives.

    Oxidation: Oxidized thiadiazole compounds.

    Reduction: Reduced thiadiazole derivatives.

Scientific Research Applications

3-iodo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound can be used to study the biological activity of thiadiazole derivatives.

    Material Science: It can be incorporated into materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-iodo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with various enzymes or receptors, modulating their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-1-(propan-2-yl)-1H-pyrazole
  • 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
  • N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Uniqueness

3-iodo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. The combination of the iodine atom and the thiadiazole ring makes it distinct from other similar compounds, potentially offering unique reactivity and applications.

Properties

IUPAC Name

3-iodo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12IN3OS/c1-7(2)11-15-16-12(18-11)14-10(17)8-4-3-5-9(13)6-8/h3-7H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOPOHKSXXNPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-iodo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3-iodo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 3
3-iodo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 4
3-iodo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 5
3-iodo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.